Quinazoline-4,6-dione
Description
Properties
Molecular Formula |
C8H4N2O2 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
quinazoline-4,6-dione |
InChI |
InChI=1S/C8H4N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4H |
InChI Key |
RKXUWEAUYQSBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2=CC1=O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Synthetic Methods
Table 1 summarizes reaction conditions, yields, and substrates for the nine methods discussed:
| Method | Reagents/Conditions | Yield (%) | Key Substrate |
|---|---|---|---|
| Niementowski’s | Anthranilic acid, formamide, 125–130°C | 65–75 | 3-/4-Substituted anthranilic acid |
| Grimmel et al. | o-Aminobenzoic acid, PCl₃, toluene | 70–80 | Primary amines |
| Isatoic Anhydride | Ethyl orthoformate, reflux | 75–82 | Benzylamine |
| Anthranilic Acid/Urea | Fusion at 180–200°C | 70–85 | Urea |
| O-Ureidobenzoic Acid | HCl/NaOH, 90°C | 85–95 | Potassium cyanate |
| [4+2]Cycloaddition | Pd(PPh₃)₄, dimethyl acetylenedicarboxylate | 50–60 | Ortho-quinodimethane |
| Hydrazinolysis | Hydrazine hydrate, ethanol | 72 | Diethyl acetohydrazide |
| Fused Derivatives | Ethyl chloroacetate, DMF | 68–75 | Aromatic aldehydes |
| Patent Method | H₂O₂/K₂CO₃, NaOMe/ethanol | 60–70 | 6-Cyanoindanones |
Chemical Reactions Analysis
Types of Reactions
Quinazoline-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include a variety of this compound derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Anti-Cancer Applications
Quinazoline-4,6-dione derivatives have emerged as potent anti-cancer agents due to their ability to inhibit various cancer cell lines and target critical pathways involved in tumor growth.
Case Studies
- A study synthesized various quinazoline derivatives that demonstrated significant cytotoxic effects against human cancer cell lines MCF-7 (breast) and A549 (lung), with IC50 values indicating strong inhibitory activity .
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | EGFR | 0.096 | |
| Compound 3C | DPP-4 | Potent |
Anti-Diabetic Properties
Quinazoline derivatives have been investigated for their potential as anti-diabetic agents, specifically targeting enzymes involved in glucose metabolism.
Case Studies
- In vitro studies indicated that certain synthesized quinazoline derivatives exhibited comparable inhibitory activity to standard drugs like acarbose and metformin against alpha-amylase and DPP-4 .
| Compound | Enzyme Targeted | Inhibition (%) | Reference |
|---|---|---|---|
| Compound 3C | Alpha-Amylase | Comparable to Acarbose | |
| Compound X | DPP-4 | Comparable to Metformin |
Anti-Inflammatory Applications
The anti-inflammatory properties of quinazoline derivatives are another area of interest, with several compounds demonstrating significant efficacy.
Case Studies
- Compounds synthesized from quinazoline frameworks have shown promising results in reducing inflammatory markers in animal models .
| Compound | Activity | Reference |
|---|---|---|
| N-(4-fluorophenyl)quinazolin-4-amine | High anti-inflammatory activity compared to indomethacin |
Antimicrobial Activity
Quinazoline derivatives also exhibit notable antimicrobial properties against various bacterial strains.
Case Studies
Mechanism of Action
The mechanism of action of quinazoline-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound derivatives can disrupt cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Structural Analogues: Dihydroxypyrido-pyrazine-1,6-dione Derivatives
Dihydroxypyrido-pyrazine-1,6-dione shares structural similarities with quinazoline-4,6-dione, featuring a fused bicyclic system with two ketone groups. However, it incorporates a pyridine ring instead of a benzene ring, altering electronic properties and binding affinities.
Key Findings:
- Potency : Compound 46 (a dihydroxypyrido-pyrazine-1,6-dione derivative) exhibits an EC50 of 6 nM in antiviral assays, surpassing many this compound analogues in efficacy .
- Pharmacokinetics (PK): Derivatives of this class demonstrate favorable PK profiles, including enhanced metabolic stability compared to bicyclic pyrimidinones, likely due to reduced susceptibility to oxidative degradation .
- Structural Modifications : Replacement of the amide group with azole rings (e.g., imidazole, triazole) improves metal-binding capacity, enabling applications in enzyme inhibition and metallopharmaceuticals .
Table 1: Comparative Analysis of Dihydroxypyrido-pyrazine-1,6-dione and this compound
*OPVs: Organic photovoltaic devices (hypothesized based on quinazoline’s electron-deficient nature).
Pharmacological Derivatives: Imidazo[4,5-g]quinazolines
Imidazo[4,5-g]quinazolines are hybrid structures combining quinazoline and imidazole rings. These derivatives exhibit enhanced pharmacological activity due to increased π-stacking interactions and hydrogen-bonding capacity.
Key Findings:
- Synthesis : Unlike this compound, imidazo[4,5-g]quinazolines are synthesized via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with substituted aldehydes (e.g., 4-pyridine carbaldehyde, thiophene-2-carbaldehyde) .
- Bioactivity : Triaryl-substituted derivatives (e.g., compounds 5–12) show potent kinase inhibition, with selectivity profiles distinct from this compound-based inhibitors .
- Structural Flexibility : The imidazole moiety allows for diverse functionalization, enabling tuning of solubility and target affinity .
Table 2: Imidazo[4,5-g]quinazolines vs. This compound
Biological Activity
Quinazoline-4,6-dione is a significant compound in medicinal chemistry, known for its diverse biological activities. This article reviews its pharmacological potential, focusing on its anticancer, antimicrobial, anti-inflammatory, and analgesic properties, supported by recent research findings and case studies.
Overview of this compound
This compound belongs to the quinazoline family, a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. The structural versatility of quinazoline derivatives allows for modifications that significantly influence their biological activities.
Anticancer Activity
This compound derivatives have shown promising anticancer properties through various mechanisms:
- EGFR Inhibition : Several studies highlight the ability of quinazoline derivatives to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. For instance, compounds synthesized by Abouzid et al. demonstrated potent antitumor activity with IC50 values in the nanomolar range against various cancer cell lines .
- Case Study : A specific derivative, 2-(2-thieno)-6-iodo-3-phenylamino-3,4-dihydroquinazoline, was identified as a strong EGFR inhibitor and showed significant cytotoxicity against cancer cell lines .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties:
- Broad-Spectrum Efficacy : Research indicates that quinazoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds showed inhibition zones exceeding 10 mm against strains like Staphylococcus aureus and Escherichia coli with corresponding minimum inhibitory concentration (MIC) values indicating moderate to high efficacy .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| 14a | 12 | 70 |
| 14b | 13 | 75 |
| 15 | 11 | 80 |
Anti-inflammatory Activity
The anti-inflammatory effects of quinazoline derivatives are also noteworthy:
- Mechanism of Action : Studies suggest that the introduction of electron-withdrawing groups at specific positions on the quinazoline ring enhances anti-inflammatory activity. For instance, molecular hybridization with other heterocycles has been shown to improve efficacy .
Analgesic Activity
This compound derivatives have been investigated for their analgesic properties:
- Structure-Activity Relationship : Research indicates that modifications at the N-3 position can significantly affect analgesic potency. Aliphatic substituents enhance activity compared to aryl groups .
Synthesis and Modifications
The synthesis of quinazoline derivatives often involves various chemical strategies:
Q & A
Basic Synthesis: What are the established methods for synthesizing Quinazoline-4,6-dione derivatives, and how are they characterized?
Answer:
this compound derivatives are typically synthesized via cyclization reactions using anthranilic acid derivatives or formyl anthranilamide as precursors. For example, anthranilic acid can undergo condensation with urea or thiourea under acidic conditions to form the quinazolinone core, which can be further functionalized at the 4 and 6 positions . The Niementowski reaction, involving the reaction of methyl anthranilate with amides or amidines, is another classical method to introduce substituents at the 3-position of the quinazoline scaffold . Characterization relies on spectroscopic techniques:
- NMR (1H/13C) to confirm regiochemistry and substitution patterns.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry.
Advanced Synthesis: How can researchers design novel this compound hybrids for targeted bioactivity?
Answer:
Advanced synthesis involves strategic functionalization of the quinazoline core to enhance pharmacological properties. For example:
- Triazole-sulfonamide hybrids : Link 1,2,4-triazole moieties to the quinazoline scaffold via sulfonamide bridges to improve anti-proliferative activity. This requires multi-step synthesis, including click chemistry for triazole formation .
- Imidazo-quinazoline derivatives : Fuse imidazole rings at the 4,5-positions of quinazoline using 6-fluoro-1H-benzo[d]imidazol-5-amines and aldehydes (e.g., 4-pyridine carbaldehyde) .
Key considerations : - Use computational tools (e.g., molecular docking) to predict binding affinity before synthesis.
- Optimize reaction conditions (e.g., solvent, catalyst) to avoid side products.
Pharmacological Evaluation: What methodologies are used to assess the anti-proliferative activity of this compound derivatives?
Answer:
Anti-proliferative activity is evaluated through:
- In vitro cytotoxicity assays :
- Mechanistic studies :
Molecular Docking: How can molecular docking studies optimize this compound derivatives for enzyme inhibition?
Answer:
Docking studies guide rational design by predicting ligand-receptor interactions:
Target selection : Focus on enzymes like dihydrofolate reductase (DHFR) or soluble epoxide hydrolase (sEH), where quinazoline derivatives show affinity .
Software tools : AutoDock Vina or Schrödinger Suite for docking simulations.
Validation :
- Compare docking scores with known inhibitors.
- Perform molecular dynamics simulations to assess binding stability.
QSAR analysis : Use 3D-QSAR models to correlate structural features (e.g., electron-withdrawing groups at position 6) with inhibitory potency .
Stability and Degradation: What factors influence the stability of this compound under experimental conditions?
Answer:
Stability depends on:
- Storage conditions : Store in sealed containers under inert gas (N2/Ar) to prevent oxidation. Avoid moisture to preclude hydrolysis .
- pH sensitivity : Degradation is accelerated in strongly acidic/basic conditions, yielding byproducts like nitrogen oxides .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
Data Contradictions: How should researchers resolve discrepancies in reported biological activities of this compound derivatives?
Answer:
Contradictions may arise from:
- Assay variability : Differences in cell viability protocols (e.g., MTT vs. SRB assays) or incubation times .
- Solubility issues : Use co-solvents (e.g., DMSO) at non-toxic concentrations (<0.1% v/v).
- Structural ambiguity : Re-synthesize disputed compounds and confirm purity via HPLC.
Recommendation : Reproduce key experiments under standardized conditions and publish negative results to clarify inconsistencies .
Structure-Activity Relationship (SAR): How can SAR studies improve the efficacy of this compound-based inhibitors?
Answer:
SAR studies focus on:
- Core modifications : Introduce electron-deficient groups (e.g., -NO2) at position 6 to enhance sEH inhibition .
- Hybridization : Link quinazoline to sulfonamide or triazole moieties to improve solubility and target specificity .
- Bioisosteric replacement : Replace oxygen atoms in the dione group with sulfur to modulate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
